3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O2S and a molecular weight of 258.65 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a sulfonyl chloride group (-SO2Cl) attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride are the benzylic positions in organic compounds . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
this compound interacts with its targets through nucleophilic substitution and oxidation reactions . The compound can remove a hydrogen atom from the benzylic position, creating a resonance-stabilized radical . This radical can then undergo further reactions, such as coupling with other radicals .
Biochemical Pathways
The action of this compound affects the pathways of free radical reactions . The creation of a radical at the benzylic position can lead to a variety of downstream effects, including the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound’s predicted boiling point is 2750±400 °C, and its predicted density is 1470±006 g/cm3 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For example, in a free radical reaction, the compound can lead to the formation of new carbon-carbon bonds . This can result in the synthesis of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of the compound’s reactions may be affected by factors such as temperature, light, and the presence of other chemicals . Additionally, the compound’s stability may be influenced by factors such as pH and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-methyl-4-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method involves the use of sulfonyl chloride reagents in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize yield and purity. The process may involve multiple steps, including purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Such as palladium or other transition metals for facilitating reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the specific nucleophile used .
Scientific Research Applications
3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride include:
- 4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- Trifluoromethanesulfonyl chloride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of both a methyl group and a trifluoromethyl group on the benzene ring can influence the compound’s electronic properties and its interactions with other molecules .
Properties
IUPAC Name |
3-methyl-4-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c1-5-4-6(15(9,13)14)2-3-7(5)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUAGOQMBBWRPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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